Atosiban (free acid) Trifluoroacetate

Description

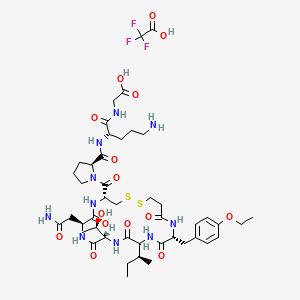

Structure

2D Structure

Properties

IUPAC Name |

2-[[(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N10O13S2.C2HF3O2/c1-5-23(3)35-41(63)52-36(24(4)54)42(64)49-29(20-32(45)55)38(60)50-30(43(65)53-17-8-10-31(53)40(62)48-27(9-7-16-44)37(59)46-21-34(57)58)22-68-67-18-15-33(56)47-28(39(61)51-35)19-25-11-13-26(14-12-25)66-6-2;3-2(4,5)1(6)7/h11-14,23-24,27-31,35-36,54H,5-10,15-22,44H2,1-4H3,(H2,45,55)(H,46,59)(H,47,56)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)(H,57,58);(H,6,7)/t23-,24+,27-,28+,29-,30-,31-,35?,36-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDVZIVGNINVNA-XULXJPONSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)O)CC(=O)N)C(C)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)O)CC(=O)N)[C@@H](C)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H67F3N10O15S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1109.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development

Solid-Phase Peptide Synthesis (SPPS) Approaches for Atosiban Derivates

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for the synthesis of Atosiban. This approach involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support.

The Fluorenylmethyloxycarbonyl (Fmoc)/tert-Butyl (tBu) strategy is a cornerstone of modern SPPS and is frequently employed for Atosiban synthesis. peptide.com This orthogonal protection scheme utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids. peptide.comiris-biotech.de The removal of the Fmoc group is typically achieved using a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). drugapprovalsint.compeptide.com

For the synthesis of Atosiban, the process is often initiated on a Rink Amide resin, which allows for the generation of a C-terminal amide upon final cleavage. google.comgoogle.com The side chains of the amino acid residues are protected with acid-labile groups, primarily based on tert-butyl (tBu) or trityl (Trt) functionalities. peptide.comiris-biotech.de For instance, in Atosiban synthesis, Threonine's hydroxyl group is protected by tBu, and Ornithine's side-chain amino group is protected by tert-Butoxycarbonyl (Boc). drugapprovalsint.com This strategy's orthogonality ensures that the side-chain protecting groups remain intact during the repeated base-mediated cleavage of the N-terminal Fmoc group throughout the elongation of the peptide chain. peptide.com

An alternative to the Fmoc/tBu strategy is the tert-Butoxycarbonyl (Boc)/Benzyl (Bzl) approach. In this classical method, the temporary α-amino protecting group is the acid-labile Boc group, which is typically removed using trifluoroacetic acid (TFA). seplite.com The semi-permanent side-chain protecting groups are based on benzyl (Bzl) ethers, esters, or carbamates. seplite.com

While historically significant, the Boc/Bzl strategy for Atosiban synthesis has been reported to be more complex and less suitable for industrial-scale production compared to the Fmoc/tBu method. google.com The final cleavage and deprotection step in the Boc/Bzl strategy requires very strong acids like liquid hydrogen fluoride (HF), which poses significant handling challenges. seplite.com Nevertheless, the Boc group is noted for its stability, and Boc-protected amino acids are often crystalline and have a long shelf life. seplite.comresearchgate.net

The final step in SPPS is the cleavage of the synthesized peptide from the resin support and the simultaneous removal of the permanent side-chain protecting groups. For Atosiban synthesized via the Fmoc/tBu strategy, this is accomplished using a strong acid, most commonly Trifluoroacetic Acid (TFA). drugapprovalsint.com A typical cleavage cocktail consists of a high concentration of TFA, often mixed with a small amount of water (e.g., TFA:H₂O 95:5 v/v). google.comgoogle.comgoogleapis.com

During the acidic cleavage process, the acid-labile protecting groups (like tBu, Boc, and Trt) are removed, generating reactive cationic species (e.g., tert-butyl cations). peptide.com These carbocations can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan or methionine. To prevent these side reactions, "scavengers" are added to the cleavage cocktail. peptide.com Triisopropylsilane (TIS) is a common scavenger used to trap these cationic species. peptide.com Other scavengers like hydrosilanes, 1,2-ethanedithiol (EDT), and thioanisole can also be employed depending on the specific amino acid composition of the peptide. peptide.com

The side chains of Cysteine (Cys) and 3-Mercaptopropionic acid (Mpa) are typically protected with the acid-labile trityl (Trt) group. drugapprovalsint.comd-nb.info The hydroxyl group of Threonine (Thr) is protected by a tert-butyl (tBu) ether, while the δ-amino group of Ornithine (Orn) is protected with the tert-butoxycarbonyl (Boc) group. drugapprovalsint.com The side chain of Asparagine (Asn) can also be protected with a Trt group to prevent dehydration and other side reactions during activation. drugapprovalsint.com

| Amino Acid Residue | Side-Chain Functional Group | Protecting Group | Cleavage Condition |

|---|---|---|---|

| Cys, Mpa | Thiol (-SH) | Trityl (Trt) | Acid (TFA) |

| Thr | Hydroxyl (-OH) | tert-Butyl (tBu) | Acid (TFA) |

| Orn | Amino (-NH₂) | tert-Butoxycarbonyl (Boc) | Acid (TFA) |

| Asn | Amide (-CONH₂) | Trityl (Trt) | Acid (TFA) |

| D-Tyr(Et) | Phenolic Hydroxyl (-OH) | Ethyl (Et) | Stable to TFA |

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is a critical step in SPPS. This reaction is facilitated by coupling reagents that activate the carboxylic acid. bachem.com For the synthesis of Atosiban, a variety of coupling reagents have been utilized.

The combination of N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) is a frequently used and cost-effective coupling system. google.comgoogle.compeptide.com HOBt is added to suppress racemization and to prevent side reactions, particularly the dehydration of asparagine and glutamine residues. peptide.commerckmillipore.com DIC is preferred over Dicyclohexylcarbodiimide (DCC) in SPPS because its urea byproduct is more soluble in common solvents, simplifying the purification process. bachem.compeptide.com

| Coupling Reagent System | Abbreviation | Key Features |

|---|---|---|

| N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | DIC/HOBt | Cost-effective, minimizes racemization. google.compeptide.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Highly efficient, rapid coupling. peptide.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Similar to TBTU, very effective. peptide.com |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium salt-based reagent. google.com |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Oxyma-based, considered safer than HOBt-based reagents. bachem.com |

Solution-Phase Peptide Synthesis Approaches for Atosiban and Intermediates

While SPPS is a dominant technique, solution-phase peptide synthesis (SPPS) offers an alternative for producing Atosiban and its key intermediates, particularly for large-scale manufacturing where cost can be a significant factor. researchgate.net Solution-phase synthesis involves carrying out the coupling and deprotection reactions in a homogeneous solution, followed by purification of the intermediate peptide at each step.

One reported strategy for the solution-phase synthesis of Atosiban involves a convergent approach. quickcompany.in This method relies on the synthesis of smaller, protected peptide fragments which are then coupled together (ligated) to form the full-length linear peptide. For instance, a key pentapeptide intermediate, NH₂-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH, has been synthesized using a repetitive N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy. researchgate.netnih.govmdpi.com This particular route was developed to minimize racemization and simplify the purification process, avoiding the need for chromatography. researchgate.netnih.gov

After the linear nonapeptide is assembled, it undergoes cyclization to form the disulfide bridge between the Mpa and Cysteine residues. This oxidation step can be performed in solution using various reagents, such as hydrogen peroxide (H₂O₂), before final purification to yield Atosiban. google.com

Fragment Condensation Strategies in Atosiban Synthesis

Fragment condensation involves the synthesis of smaller, protected peptide fragments which are then coupled together to form the full-length peptide. A common strategy for Atosiban involves the synthesis of three key fragments. For instance, a protected tetrapeptide can be condensed with a tripeptide to form a heptapeptide, which is then coupled with a dipeptide to yield the linear nonapeptide precursor to Atosiban. quickcompany.in This convergent approach allows for the purification of intermediate fragments, which can lead to a purer final product and avoid the accumulation of deletion sequences that can occur in stepwise synthesis. quickcompany.in

One documented solution-phase synthesis of a key pentapeptide intermediate of Atosiban, NH2-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH, utilized a repetitive N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy for the stepwise lengthening of the peptide chain. nih.govnih.gov This method proved to be efficient and yielded a highly pure intermediate without the need for chromatography purification. nih.gov

Disulfide Bond Formation and Cyclization Techniques

The formation of the intramolecular disulfide bridge between Mpa-1 and Cys-6 is a critical step in the synthesis of Atosiban, as it locks the peptide into its biologically active conformation. This cyclization can be performed either while the peptide is still attached to the solid-phase resin (on-resin) or after it has been cleaved from the support and is in solution (in-solution).

On-Resin Cyclization Methodologies for Atosiban

On-resin cyclization offers the advantage of minimizing intermolecular side reactions, such as dimerization, due to the pseudo-dilution effect of the solid support. d-nb.info Various oxidizing reagents can be employed to facilitate the formation of the disulfide bond. Iodine is a commonly used reagent for on-resin cyclization. acs.org Studies on Atosiban synthesis have shown that treating the protected linear peptide resin with iodine in dimethylformamide (DMF) can lead to rapid and quantitative disulfide bond formation within 30 minutes. acs.orgepa.gov Other reagents, such as N-chlorosuccinimide (NCS), have also been shown to be effective for on-resin disulfide formation, completing the reaction in as little as 15 minutes in DMF. acs.org

The choice of solid support and thiol protecting groups can influence the efficiency of on-resin cyclization. Resins such as Sieber, Rink amide, and Ramage have been used in conjunction with cysteine protecting groups like Trityl (Trt) and Acetamidomethyl (Acm). acs.orgepa.gov

In-Solution Cyclization Methodologies for Atosiban

In-solution cyclization is a widely adopted method in industrial peptide production. acs.orgepa.gov After the linear peptide is cleaved from the resin and deprotected, it is dissolved in a suitable solvent system at a low concentration to favor intramolecular cyclization over intermolecular oligomerization. researchgate.net Various oxidizing agents can be used for in-solution disulfide bond formation.

Hydrogen peroxide has been successfully used as an oxidizing agent in the synthesis of Atosiban. google.comgoogle.com The linear Atosiban is dissolved in an acetonitrile aqueous solution, the pH is adjusted with ammonia water, and hydrogen peroxide is added to facilitate oxidation. google.com This method is considered to simplify the production process and reduce reaction time. google.comgoogle.com Iodine is another common reagent for in-solution cyclization. quickcompany.in The reaction is typically carried out in an aqueous solution containing acetic acid and is quenched with a reducing agent like ascorbic acid upon completion. quickcompany.in

Optimization of Cyclization for Research-Scale Production Efficiency

For in-solution cyclization, the concentration of the linear peptide is a critical parameter to control in order to minimize polymerization. google.com The reaction time and the amount of oxidizing agent must also be carefully controlled to prevent side reactions and ensure complete cyclization. google.com For example, when using hydrogen peroxide, an oxidation time of around 30 minutes is often optimal. google.com

Impact of Reagents (e.g., Iodine, Hydrogen Peroxide) on Disulfide Formation

The choice of oxidizing reagent can have a significant impact on the efficiency of disulfide bond formation and the purity of the final product.

Iodine is a potent oxidizing agent that is effective for both on-resin and in-solution cyclization. acs.orgquickcompany.in However, it can potentially lead to side reactions, such as the oxidation of sensitive amino acid residues like methionine and tryptophan, although these are not present in the Atosiban sequence. The use of iodine in on-resin cyclization of Atosiban has been shown to be rapid and quantitative. acs.orgepa.gov

Hydrogen peroxide is considered a milder oxidizing agent and has been shown to be effective for the cyclization of various peptides, often providing high yields of the corresponding cyclic disulfides with minimal side reactions involving oxidation-sensitive residues. researchgate.netnih.gov In the synthesis of Atosiban, the use of hydrogen peroxide in an acetonitrile/water mixture has been patented as an efficient method for liquid-phase oxidation, reportedly improving the yield by 20-30% over traditional methods. google.comgoogle.com The reaction conditions, including pH and temperature, must be carefully controlled to optimize the reaction and minimize potential side reactions. google.comresearchgate.net Studies have shown that hydrogen peroxide-mediated disulfide bond formation can be sensitive to pH, with the reaction slowing significantly at basic pH values. researchgate.net

The following table summarizes key findings from various studies on Atosiban synthesis:

| Synthesis Aspect | Methodology | Key Findings |

| Fragment Condensation | Solution-phase synthesis of a pentapeptide intermediate using a BSA/NHS strategy | High purity intermediate obtained without chromatography. nih.govnih.gov |

| On-Resin Cyclization | Iodine in DMF on various solid supports | Rapid and quantitative disulfide formation within 30 minutes. acs.orgepa.gov |

| In-Solution Cyclization | Hydrogen peroxide in acetonitrile/water | Simplified process, improved yield by 20-30%. google.comgoogle.com |

| Yield Comparison | On-resin vs. In-solution cyclization | On-resin method showed a higher overall yield (50% vs. 31.5%). d-nb.info |

Control of Racemization and Maintenance of Stereochemical Integrity in Atosiban Synthesis

The synthesis of complex peptides like Atosiban, a competitive antagonist of oxytocin (B344502) receptors, requires stringent control over stereochemical integrity to ensure the desired biological activity and minimize impurities. nih.govnih.gov Racemization, the conversion of a chiral molecule into its mirror image (enantiomer), is a critical challenge, particularly at the C-terminal amino acid residue. In the context of Atosiban synthesis, both solid-phase and solution-phase methods have been explored, each with its own strategies to mitigate racemization.

One approach to minimize racemization during the synthesis of a key pentapeptide intermediate of Atosiban, NH2-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH, involves a repetitive N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy in a solution-phase synthesis. nih.govnih.gov This method has been shown to yield a highly pure pentapeptide with less racemization. nih.govnih.gov Notably, in this process, byproducts and racemization products were reportedly undetected by NMR analysis. nih.gov

A patent for preparing Atosiban acetate (B1210297) highlights the importance of controlling reaction conditions during the oxidation step to reduce racemization. google.comgoogle.com It was found that when the oxidation reaction temperature exceeds 40°C, amino acids are more prone to racemization, leading to the formation of impurities that are difficult to separate. google.comgoogle.com The patent suggests that an optimal oxidation temperature of 25°C not only curtails the racemization of amino acids but also enhances the oxidation yield and reaction rate. google.comgoogle.com

The solid-phase synthesis of Atosiban also necessitates careful selection of coupling reagents and conditions to preserve stereochemical integrity. d-nb.info The fundamental stage in Atosiban synthesis is cyclization, and the conditions for the closure of the disulfide bond are selected to minimize the formation of by-products. d-nb.info

A summary of strategies to control racemization in Atosiban synthesis is presented in the table below.

| Strategy | Methodology | Key Findings |

| Repetitive BSA/NHS | Solution-phase synthesis of a key pentapeptide intermediate | Undetected racemization products by NMR analysis. nih.govnih.gov |

| Temperature Control | Liquid-phase oxidation during the synthesis of Atosiban acetate | Optimal temperature of 25°C reduces amino acid racemization. google.comgoogle.com |

| Controlled Cyclization | Solid-phase and solution-phase synthesis | Selection of conditions for disulfide bond closure with minimal by-product formation. d-nb.info |

Counterion Management and Exchange in Synthetic Processes

During the solid-phase peptide synthesis (SPPS) of peptides like Atosiban, trifluoroacetic acid (TFA) plays a crucial role. genscript.com.cn It is commonly used in high concentrations to cleave the synthesized peptide from the solid resin support and to remove protecting groups from the amino acid side chains. genscript.com.cn Consequently, the crude peptide is typically obtained as a trifluoroacetate (B77799) salt. genscript.com.cn

In the purification stage, reversed-phase high-performance liquid chromatography (RP-HPLC) is often employed. TFA is frequently added to the mobile phase as an ion-pairing agent. genscript.com.cn This improves the separation and resolution of the peptide during chromatography. genscript.com.cn Following purification and lyophilization, while the free TFA is removed, the trifluoroacetate anion (TFA-) remains associated with the positively charged sites on the peptide, forming a stable salt. genscript.com.cn

While the trifluoroacetate salt of Atosiban is a common intermediate due to the synthesis and purification methods, for pharmaceutical applications, it is often desirable to exchange the trifluoroacetate counterion for a more biocompatible one, such as acetate. nih.gov Several methods have been researched for the counterion exchange of peptides, which are applicable to Atosiban.

One patented method for preparing Atosiban acetate involves a "transferring salt" step after purification. google.comgoogle.com This process includes dissolving the linear Atosiban, oxidizing it, and then purifying it by preparative RP-HPLC, followed by the salt transfer and lyophilization to yield Atosiban acetate. google.comgoogle.comgoogle.com

General methods for counterion exchange in peptides that can be applied to Atosiban include:

Ion-Exchange Chromatography: This is a widely used technique for counterion exchange. nih.govsartorius.comtoxicdocs.orgtosohbioscience.combio-works.com The peptide trifluoroacetate is loaded onto an ion-exchange column that has been pre-equilibrated with the desired counterion (e.g., acetate). The trifluoroacetate ions are exchanged for the acetate ions on the column, and the peptide is then eluted as its acetate salt. Both anion and cation exchange chromatography can be utilized for this purpose. sartorius.comtosohbioscience.combio-works.com

Reversed-Phase HPLC: The counterion exchange can also be performed on an RP-HPLC column. nih.gov The column is washed with an aqueous solution of a pharmaceutically acceptable counterion salt, and then the peptide is eluted with a solvent mixture containing the acid of the desired counterion, such as acetic acid. google.com

Lyophilization from Acidic Solutions: Repeatedly dissolving the peptide in an aqueous solution of the desired acid (e.g., acetic acid) and then lyophilizing can also facilitate counterion exchange. nih.gov

The table below summarizes various methods for counterion exchange.

| Method | Description | Applicability to Atosiban |

| Ion-Exchange Chromatography | The peptide trifluoroacetate is passed through an ion-exchange resin pre-equilibrated with acetate. nih.govsartorius.comtoxicdocs.orgtosohbioscience.combio-works.com | A common and effective method for peptide salt conversion. |

| Reversed-Phase HPLC | The peptide is purified on an RP-HPLC column using a mobile phase containing acetic acid to replace trifluoroacetate. nih.govgoogle.com | A patent for Atosiban acetate preparation mentions a purification and salt transfer step. google.comgoogle.comgoogle.com |

| Repeated Lyophilization | The peptide is repeatedly dissolved in an acetic acid solution and lyophilized. nih.gov | A straightforward method, though potentially less efficient than chromatography. |

Molecular and Cellular Mechanisms of Action

Oxytocin (B344502) and Vasopressin Receptor Antagonism

Atosiban functions as an antagonist at both oxytocin receptors (OTR) and vasopressin V1a receptors (V1aR). nih.govnih.gov Its primary therapeutic effect is derived from its ability to block the actions of endogenous oxytocin.

Atosiban exhibits the characteristics of a competitive antagonist at the oxytocin receptor. researchgate.net This means it binds directly to the receptor at the same site as the natural ligand, oxytocin, thereby preventing oxytocin from binding and activating the receptor. nih.gov This blockade is reversible and specific. nih.gov Research on human myometrial cells has demonstrated that atosiban effectively inhibits oxytocin-induced activation in a concentration-dependent manner. nih.gov Studies have determined its inhibition constant (Ki) to be approximately 10 nmol/L for this interaction. nih.gov By occupying the receptor's binding site, atosiban prevents the conformational changes necessary for receptor activation and the subsequent initiation of intracellular signaling cascades.

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Human Oxytocin Receptor (OTR) | 6.8 ± 0.6 |

| Human Vasopressin V1a Receptor (V1aR) | 16 ± 1.2 |

| Human Vasopressin V1b Receptor (V1bR) | >1000 |

| Human Vasopressin V2 Receptor (V2R) | 73 ± 5.6 |

Intracellular Signaling Pathway Modulation by Atosiban

The binding of atosiban to its target receptors directly influences the downstream intracellular signaling pathways that are normally activated by oxytocin.

The activation of the oxytocin receptor by oxytocin is primarily coupled to the Gq/11 class of G-proteins. researchgate.net This coupling activates the enzyme phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net Atosiban, by acting as a competitive antagonist at the OTR, prevents this Gq protein coupling. researchgate.netdrugbank.com Consequently, it blocks the oxytocin-stimulated activation of PLC, leading to a significant reduction in the production of IP3. nih.govdrugbank.com

The inhibition of the IP3 pathway has a direct impact on intracellular calcium (Ca2+) concentrations. researchgate.net Inositol trisphosphate (IP3) typically binds to its receptors on the membrane of the sarcoplasmic reticulum, which is the main intracellular calcium store. drugbank.com This binding triggers the release of stored calcium into the cytoplasm. drugbank.com By preventing the formation of IP3, atosiban effectively blocks this crucial step. drugbank.com The result is an inhibition of the oxytocin-induced increase in cytosolic free calcium. This shutdown of the calcium surge prevents the activation of calcium-dependent pathways responsible for cellular responses like muscle contraction. drugbank.com In vitro studies on myometrial cells have shown that atosiban inhibits the oxytocin-induced increase in Ca2+ concentration with an IC50 of 5 nM.

Recent pharmacological research has revealed a more complex mechanism of action for atosiban, identifying it as a "biased agonist". researchgate.netnih.gov This concept describes the ability of a ligand to selectively activate certain signaling pathways downstream of a single receptor while simultaneously acting as an antagonist on other pathways. nih.govfrontiersin.org

While atosiban acts as a competitive antagonist on the OTR's coupling to Gq proteins (the pathway linked to the IP3 and calcium mobilization), it concurrently functions as an agonist for the receptor's coupling to Gi proteins. drugbank.comnih.gov This differential engagement leads to the selective activation of Gi-mediated signaling cascades. nih.gov Specifically, studies have shown that atosiban can induce the activation of the Gαi3 subunit. nih.gov This biased agonism means that atosiban can inhibit certain cellular functions (like contraction via Gq) while promoting others (like cell growth inhibition via Gi). nih.govnih.gov Notably, this Gi-biased agonism does not lead to the recruitment of β-arrestins or significant receptor internalization, which are often associated with receptor desensitization. researchgate.netnih.gov

| G-Protein Pathway | Effect of Atosiban | Associated Downstream Signal |

|---|---|---|

| Gq | Antagonist | Inhibition of IP3 and Ca2+ release |

| Gi | Agonist | Activation of Gi-mediated pathways (e.g., cell growth inhibition) |

Differential G-Protein Coupling and Biased Agonism

OTR/G(q) Coupling Antagonistic Properties

Atosiban is well-characterized as a competitive antagonist of the oxytocin receptor (OTR) when it is coupled to the Gαq protein. nih.govresearchgate.net This antagonism is the primary mechanism by which Atosiban inhibits oxytocin-induced uterine contractions. nih.gov In human myometrial cells, the binding of oxytocin to the OTR typically activates the Gαq pathway, leading to a cascade of events that increases intracellular calcium concentrations and results in smooth muscle contraction. nih.gov Atosiban effectively blocks this by competing with oxytocin for the receptor binding site, thereby preventing the activation of the Gαq signaling pathway. nih.govresearchgate.net Studies have shown that Atosiban does not lead to any desensitization of the oxytocin-induced activation of the Gq-phospholipase C pathway. researchgate.net

OTR/G(i) Coupling Agonistic Properties

Interestingly, while Atosiban acts as an antagonist at the OTR/Gαq interface, it exhibits agonistic properties when the OTR is coupled to the Gαi protein. nih.govresearchgate.net This phenomenon is known as "biased agonism," where a ligand selectively activates one of several signaling pathways coupled to a single receptor. nih.gov Research has demonstrated that Atosiban's agonistic activity on the OTR/Gαi pathway can inhibit cell growth in various cell lines, including human embryonic kidney (HEK293) cells and DU145 prostate cancer cells that endogenously express OTRs. nih.govresearchgate.netnih.gov This inhibitory effect on cell proliferation is mediated through the Gαi pathway. nih.gov

| Property | Receptor Coupling | Atosiban's Effect | Reference |

| Antagonism | OTR/G(q) | Competitive antagonist | nih.govresearchgate.net |

| Agonism | OTR/G(i) | Agonist | nih.govresearchgate.net |

Activation of MAPK Pathways (e.g., ERK1/2, p38)

Atosiban has been shown to activate mitogen-activated protein kinase (MAPK) pathways, specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK. nih.govdrugbank.com In primary human amniocytes, Atosiban treatment leads to the activation of both ERK1/2 and p38. nih.govdrugbank.com This activation occurs via Gαi signaling and is a downstream consequence of Atosiban's agonistic properties at the OTR/Gαi coupled receptor. nih.govrndsystems.com Similarly, in human myometrial cells, Atosiban alone has been observed to consistently activate ERK1/2. aspetjournals.org However, in the same cell type, it has also been reported to reduce the oxytocin-driven activation of p38 kinase. aspetjournals.org The activation of these MAPK pathways plays a crucial role in mediating the subsequent cellular effects of Atosiban, including the modulation of transcription factors and the synthesis of prostaglandins and inflammatory cytokines.

Modulation of Transcription Factors (e.g., NF-κB p65)

A key downstream effect of Atosiban-induced MAPK activation is the modulation of transcription factors, most notably the nuclear factor-kappa B (NF-κB) p65 subunit. nih.govdrugbank.com In human amnion and myometrium, Atosiban treatment has been demonstrated to activate NF-κB p65. nih.govaspetjournals.org This activation is mediated through the Gαi signaling pathway. nih.govrndsystems.com The activation of NF-κB p65 is a critical step in the transcriptional regulation of various genes involved in inflammation and prostaglandin (B15479496) synthesis. wustl.edu

Downstream Biochemical and Cellular Effects

Suppression of Prostaglandin Synthesis Pathways (e.g., PGE, PGF, COX-2, phospho-cPLA2)

While Atosiban's primary role is to antagonize oxytocin's contractile effects, its influence on prostaglandin synthesis is complex and appears to be tissue-specific. In human amnion, Atosiban, acting through Gαi signaling, has been found to drive the upregulation of prostaglandin synthesis enzymes, including cyclooxygenase-2 (COX-2) and phosphorylated cytosolic phospholipase A2 (phospho-cPLA2), leading to the excretion of prostaglandin E2 (PGE2). nih.govdrugbank.com

Conversely, in human myometrial cells, Atosiban has demonstrated an ability to suppress prostaglandin F2α (PGF2α)-induced inflammatory responses. nih.gov Specifically, Atosiban has been shown to inhibit the PGF2α-induced expression of COX-2. nih.gov Furthermore, in myometrial cells, Atosiban significantly reduced the oxytocin-driven upregulation of COX-2. aspetjournals.org

| Cell Type | Effect of Atosiban on Prostaglandin Synthesis | Mediators | Reference |

| Human Amnion | Upregulation | COX-2, phospho-cPLA2, PGE2 | nih.govdrugbank.com |

| Human Myometrium | Suppression of PGF2α-induced effects | COX-2 | nih.gov |

| Human Myometrium | Reduction of oxytocin-driven effects | COX-2 | aspetjournals.org |

Influence on Inflammatory Cytokine Expression (e.g., IL-6, CCL5)

Atosiban treatment has been shown to increase the expression and excretion of the inflammatory cytokines interleukin-6 (IL-6) and C-C motif chemokine ligand 5 (CCL5) in primary human amniocytes. nih.govdrugbank.com This pro-inflammatory effect is a consequence of the Atosiban-induced activation of NF-κB and MAPK pathways via Gαi signaling. nih.gov In human myometrium, Atosiban has also been found to induce the expression of CCL5. aspetjournals.org

Cell Proliferation Inhibition in Receptor-Expressing Cell Lines (e.g., HEK293, Madin-Darby Canine Kidney Cells, DU145 Prostate Cancer Cells)

Atosiban demonstrates a unique "biased agonist" mechanism of action at the oxytocin receptor (OTR), leading to the inhibition of cell proliferation in various cell lines expressing this receptor. nih.govresearchgate.net While it acts as a competitive antagonist on the OTR/G(q) protein coupling pathway, which is typically associated with stimulatory effects like uterine contractions, it concurrently functions as an agonist on the OTR/G(i) protein coupling pathway. nih.govresearchgate.net The activation of OTRs coupled to different G-protein pathways can trigger opposing cellular responses; for instance, OTR coupling to G(i) inhibits cell proliferation, whereas coupling to G(q) stimulates it. nih.govresearchgate.net

This selective agonism on the G(i)-mediated pathway is the primary mechanism behind Atosiban's anti-proliferative effects. nih.gov Research has confirmed this inhibitory action in several cell lines:

HEK293 and Madin-Darby Canine Kidney (MDCK) cells: In these cell lines, which were stably transfected to express OTRs, Atosiban was shown to inhibit cell growth. nih.govresearchgate.net

DU145 prostate cancer cells: These cells, which endogenously express OTRs, also exhibit growth inhibition in response to Atosiban. nih.govresearchgate.net

The intracellular signaling cascade triggered by Atosiban's G(i) agonism involves the persistent activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the induction of the cyclin-dependent kinase inhibitor p21(WAF1/CIP1). nih.govresearchgate.net These are the same signaling events that mediate the anti-proliferative effects of oxytocin when it acts through the G(i) pathway. nih.govresearchgate.net This biased agonism allows Atosiban to selectively activate a single intracellular signal cascade, thereby inhibiting cell growth in receptor-expressing cells. nih.gov

Table 1: Effect of Atosiban on Cell Proliferation in OTR-Expressing Cell Lines

| Cell Line | OTR Expression | Effect of Atosiban | Mediating Pathway | Downstream Signaling |

|---|---|---|---|---|

| HEK293 | Stably Transfected | Growth Inhibition nih.govresearchgate.net | G(i) Agonism nih.govresearchgate.net | Persistent ERK1/2 activation, p21(WAF1/CIP1) induction nih.govresearchgate.net |

| Madin-Darby Canine Kidney (MDCK) | Stably Transfected | Growth Inhibition nih.govresearchgate.net | G(i) Agonism nih.govresearchgate.net | Persistent ERK1/2 activation, p21(WAF1/CIP1) induction nih.govresearchgate.net |

| DU145 Prostate Cancer | Endogenous | Growth Inhibition nih.govresearchgate.net | G(i) Agonism nih.govresearchgate.net | Persistent ERK1/2 activation, p21(WAF1/CIP1) induction nih.govresearchgate.net |

Receptor Internalization and Desensitization Studies

Prolonged exposure of G-protein-coupled receptors to their agonists typically leads to desensitization, a process that often involves receptor internalization to protect the cell from overstimulation. nih.gov In the case of the oxytocin receptor, continuous exposure to high doses of oxytocin results in homologous desensitization and a significant reduction in oxytocin-binding sites. nih.govnih.gov

However, studies investigating Atosiban's effect on OTR trafficking and sensitivity have revealed a distinct profile. Exposure to Atosiban does not cause significant OTR internalization. nih.govresearchgate.net Research has shown that Atosiban treatment leads to only a modest decrease (approximately 20%) in the number of high-affinity OTRs on the cell membrane. nih.govresearchgate.net

This lack of substantial internalization is consistent with the finding that Atosiban does not induce desensitization of the oxytocin-induced G(q)-phospholipase C pathway. nih.govresearchgate.net Furthermore, when myometrial cells are co-incubated with both oxytocin and Atosiban, Atosiban effectively prevents the homologous desensitization and loss of receptors that would typically be caused by prolonged oxytocin exposure alone. nih.gov This indicates that Atosiban acts as a pure, reversible antagonist in this context, preserving the receptor's sensitivity to oxytocin. nih.gov

Table 2: Effects of Atosiban on Oxytocin Receptor (OTR) Internalization and Desensitization

| Condition | Effect on OTR Internalization | Effect on High-Affinity Membrane OTRs | Effect on Oxytocin-Induced Desensitization |

|---|---|---|---|

| Atosiban Exposure | No significant internalization nih.govresearchgate.net | Modest (~20%) decrease nih.govresearchgate.net | N/A |

| Prolonged Oxytocin Exposure | Desensitization occurs without significant internalization nih.gov | Loss of oxytocin receptors nih.gov | Induces homologous desensitization nih.gov |

| Co-incubation with Oxytocin and Atosiban | N/A | N/A | Prevents oxytocin-induced desensitization nih.gov |

Modulation of Cyclooxygenase (COX-1, COX-2) Activity in Specific Contexts

Atosiban's interaction with the OTR can modulate the activity of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. nih.govnih.gov This modulation appears to be highly context-dependent, with Atosiban exhibiting different effects in different tissues, such as the human amnion and myometrium.

In primary human amniocytes, Atosiban acts as a G(αi) signaling agonist, initiating a pro-inflammatory cascade. nih.govdrugbank.com This signaling pathway activates the transcription factor NF-κB, as well as ERK1/2 and p38 mitogen-activated protein kinases (MAPKs). nih.govbmj.com The activation of these pathways subsequently drives the upregulation of the prostaglandin synthesis enzyme, Cyclooxygenase-2 (COX-2). nih.govbmj.com This leads to an increased production and excretion of prostaglandins, such as PGE2, and inflammatory cytokines. nih.govdrugbank.com

Conversely, in human pregnant myometrium, Atosiban has been shown to have an inhibitory effect on inflammatory responses. nih.gov Studies have demonstrated that Atosiban can significantly suppress the activation of pro-inflammatory pathways like NF-κB and MAPKs that are induced by Prostaglandin F2α (PGF2α). nih.gov This suppression, in turn, inhibits the expression of the contraction-associated protein COX-2. nih.gov This suggests a potential crosstalk between the OTR and prostaglandin receptor signaling pathways in the myometrium. nih.gov

Table 3: Context-Specific Modulation of Cyclooxygenase (COX) by Atosiban

| Tissue Context | Atosiban's Signaling Pathway | Effect on NF-κB and MAPKs | Effect on COX-2 Expression | Consequence |

|---|---|---|---|---|

| Human Amnion | G(αi) Agonism nih.govdrugbank.combmj.com | Activation nih.govbmj.com | Upregulation nih.govbmj.com | Increased prostaglandin (PGE2) synthesis nih.govdrugbank.com |

| Human Myometrium | N/A | Inhibition of PGF2α-induced activation nih.gov | Suppression of PGF2α-induced expression nih.gov | Inhibition of PGF2α-induced inflammatory response nih.gov |

Preclinical Pharmacological Investigations and Biological Tool Applications

In Vitro Pharmacological Characterization

The in vitro profile of Atosiban has been extensively characterized through a variety of assays that define its receptor binding, functional antagonism, and influence on cellular signaling pathways.

Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. Studies using membranes from cells expressing human receptors have quantified Atosiban's binding affinity (Ki). These investigations consistently demonstrate that Atosiban has a notably higher affinity for the human vasopressin V1a receptor compared to the human oxytocin (B344502) receptor. nih.govspringernature.com

For instance, competitive binding experiments have shown that while oxytocin binds with high affinity to its own receptor (mean Ki ≈ 6.8 nmol/L), Atosiban binds to the OTR with only moderate affinity. nih.gov In contrast, its affinity for the V1a receptor is significantly higher. nih.govspringernature.com This dual antagonism is a key feature of its pharmacological profile.

Table 1: Binding Affinities (Ki) of Atosiban at Human Receptors

| Compound | Receptor | Binding Affinity (Ki) in nmol/L | Source |

| Atosiban | Oxytocin Receptor (OTR) | 397 | nih.gov |

| Atosiban | Vasopressin V1a Receptor (V1aR) | 4.7 | nih.gov |

| Oxytocin | Oxytocin Receptor (OTR) | 6.8 | nih.gov |

| Oxytocin | Vasopressin V1a Receptor (V1aR) | 34.9 | nih.gov |

| Vasopressin | Vasopressin V1a Receptor (V1aR) | 1.4 | nih.gov |

Functional assays are crucial for determining whether a ligand acts as an agonist or antagonist at a receptor. Atosiban's primary mechanism as a uterine relaxant involves the blockade of the canonical Gαq protein signaling pathway.

IP3 Accumulation and Ca2+ Flux: The binding of oxytocin to its receptor typically activates the Gαq pathway, leading to the production of inositol (B14025) trisphosphate (IP3) and the subsequent release of calcium (Ca2+) from intracellular stores. nih.govexlibrisgroup.com Atosiban competitively antagonizes this process. exlibrisgroup.com By preventing oxytocin-stimulated IP3 production, it inhibits the rise in intracellular Ca2+, which is essential for muscle contraction. nih.govnih.gov Studies have shown that Atosiban significantly suppresses the maximal intracellular calcium concentration induced by oxytocin in myometrial cells. nih.gov

GTPγS Binding and Biased Agonism: More advanced functional studies have revealed that Atosiban is a biased ligand at the oxytocin receptor. nih.gov While it antagonizes the Gαq pathway, it simultaneously acts as an agonist for the Gαi protein pathway. nih.govelsevierpure.com This has been demonstrated in assays that measure the activation of specific Gαi subunits. Notably, Atosiban was found to selectively activate the Gαi3 subunit with an EC50 of approximately 2,800 nM. nih.gov This Gαi-agonist activity can be blocked by pertussis toxin (PTX), confirming the involvement of the Gi/o family of proteins. nih.gov This biased signaling—antagonism at Gαq and agonism at Gαi—underlies its complex cellular effects.

TGF-α Shedding: The transforming growth factor-alpha (TGF-α) shedding assay is a versatile method for detecting G protein-coupled receptor (GPCR) activation, particularly for pathways involving Gαq and Gα12/13 signaling. springernature.comelsevierpure.comnih.govnih.gov Activation of these pathways leads to the cleavage and release (shedding) of a reporter-tagged TGF-α from the cell surface. nih.gov While specific studies detailing the use of this assay with Atosiban are not prevalent, it represents a valid and robust system for characterizing the antagonist activity of ligands at the oxytocin receptor. nih.govacs.org In such an assay, Atosiban would be expected to inhibit the TGF-α shedding induced by an OTR agonist like oxytocin, providing a functional readout of its Gαq antagonism.

The discovery of Atosiban's biased agonism at the Gαi pathway has prompted investigations into its effects on inflammatory signaling, which is often linked to this pathway. The results reveal a complex, tissue-dependent immunomodulatory role.

In human amniocytes, Atosiban has been shown to exert pro-inflammatory effects. nih.govacs.org By activating the Gαi pathway, Atosiban treatment leads to the activation of transcription factor NF-κB and subsequent upregulation of cyclooxygenase-2 (COX-2), the enzyme responsible for prostaglandin (B15479496) synthesis. nih.govacs.org This results in increased production and excretion of prostaglandin E2 (PGE2) and inflammatory cytokines such as Interleukin-6 (IL-6) and CCL5 (also known as RANTES). nih.govacs.org

Conversely, in human myometrial cells, Atosiban can display anti-inflammatory properties. It has been shown to significantly suppress the pro-inflammatory pathways activated by prostaglandin F2α (PGF2α). nih.govbiorxiv.org This includes inhibiting the activation of NF-κB and mitogen-activated protein kinases (MAPKs), which in turn suppresses the expression of COX-2. nih.govbiorxiv.org

Table 2: Summary of Atosiban's In Vitro Effects on Inflammatory Mediators

| Cell Type | Pathway Stimulated by Atosiban | Effect on Inflammatory Mediators | Source |

| Human Amniocytes | Gαi Agonism | Increases COX-2, PGE2, IL-6, CCL5 | nih.gov, acs.org |

| Human Myometrial Cells | Gαq Antagonism | Suppresses PGF2α-induced NF-κB, MAPK, and COX-2 activation | biorxiv.org, nih.gov |

In Vivo Mechanistic Studies in Animal Models

Atosiban is widely used as a tool compound in animal models to elucidate the physiological roles of the oxytocin and vasopressin systems.

A primary application of Atosiban in preclinical research is the study of uterine contractility. It has been shown to effectively reduce or abolish uterine contractions in various in vivo animal models, providing foundational proof-of-concept for its clinical use. biorxiv.org Experiments in late-term pregnant rats have demonstrated that Atosiban can inhibit uterine activity. biorxiv.org Similarly, in a mifepristone-induced mouse model of preterm labor, Atosiban treatment was shown to reduce uterine contractions and delay delivery. frontiersin.org Studies in non-human primates, such as the cynomolgus monkey, have also confirmed its potent tocolytic (uterine-relaxing) effects. biorxiv.org These animal experiments were critical in establishing that blockade of oxytocin receptors is a viable strategy for inducing uterine quiescence. nih.govscantox.com

The role of the oxytocin system extends beyond the uterus, and Atosiban has been instrumental in exploring its function in inflammatory conditions of the gastrointestinal tract.

Colitis: In a rat model of colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS), oxytocin administration was found to have a protective effect, reducing colonic damage and markers of inflammation like myeloperoxidase (MPO) activity. nih.gov The administration of Atosiban completely abolished these protective, anti-inflammatory, and antioxidant effects of oxytocin. nih.gov This finding demonstrates that the beneficial impact of oxytocin in this colitis model is receptor-dependent and highlights Atosiban's utility as a specific antagonist to probe this mechanism. nih.gov Further studies suggest that Atosiban can aggravate necrotizing enterocolitis, reinforcing the protective role of endogenous oxytocin signaling in the gut. frontiersin.org

Pancreatitis: While direct studies of Atosiban in inflammatory pancreatitis models are limited, its use has helped clarify the role of oxytocin in pancreatic function. In a rat model, elevated oxytocin levels were shown to increase the secretion of the pancreatic hormone glucagon. nih.gov This effect was completely blocked by the administration of an oxytocin antagonist (Atosiban). nih.gov This demonstrates that Atosiban can be used as a tool to investigate the receptor-mediated effects of oxytocin on pancreatic cell secretion, a key component of pancreatic pathophysiology.

Modulation of Gastrointestinal Physiology in Animal Models (e.g., Gastric Ulcers)

Atosiban has been utilized as a research tool to probe the influence of the oxytocin system on gastrointestinal (GI) function, particularly in the context of stress-induced pathologies. In a notable study using a rat model of water-immersion restricted stress, oxytocin administered directly into the ventral tegmental area (VTA) of the brain demonstrated a protective effect, significantly reducing the gastric ulcer index and increasing the pH of gastric contents. nih.gov The specificity of this effect was confirmed by the pre-treatment with Atosiban, which eliminated the gastroprotective benefits of oxytocin. nih.gov This finding underscores the critical role of the central oxytocin receptor pathways in mitigating stress-induced gastric damage. nih.gov

Further research in animal models has explored the broader effects on GI motility. While oxytocin is known to influence metabolic regulation via the dorsal vagal complex, Atosiban has been shown to have a central effect on this area. nih.gov In studies on female mice, Atosiban administration was linked to changes in body weight and food intake, suggesting that its biased agonism at oxytocin receptors could influence metabolic and feeding behaviors. nih.gov These investigations highlight Atosiban's value in dissecting the complex interplay between the central nervous system and gastrointestinal physiology.

Neurobiological and Behavioral Research Applications (e.g., Social Exploration, Neural Pathway Modulation in Mice)

The role of the oxytocin system in social behavior is a major area of neurobiological research, and Atosiban has proven to be an invaluable tool for these investigations. Studies in female California mice have shown that direct infusion of Atosiban into the nucleus accumbens (NAc), a key brain region in the reward pathway, significantly decreases social approach behavior toward an unfamiliar mouse. nih.gov This demonstrates a direct link between oxytocin receptor signaling in the NAc and the regulation of social exploration. nih.gov

Atosiban also serves as a critical compound in animal models of neuropsychiatric and developmental disorders. In a rat model where autism-like behaviors were induced by prenatal exposure to valproic acid (VPA), administration of Atosiban was found to ameliorate several deficits in female offspring. nih.gov Specifically, it attenuated impairments in social interaction, reduced anxiety, and improved synaptic plasticity that had been compromised by VPA exposure. nih.gov

Furthermore, Atosiban's utility extends to the cellular level of neural pathway modulation. It has been characterized as a "biased agonist," meaning it can selectively block one signaling pathway (Gq) while activating another (Gi) at the same receptor. nih.govnih.gov In studies on striatal astrocytes from adult rats, Atosiban was shown to mimic the inhibitory effects of oxytocin on Ca²+ signals and glutamate (B1630785) release, demonstrating its ability to selectively probe the inhibitory (Gi-dependent) arm of oxytocin receptor signaling. nih.gov

| Research Application | Animal Model | Key Finding with Atosiban | Reference |

| Social Behavior | California Mice | Infusion in the nucleus accumbens decreased social approach. | nih.gov |

| Autism-like Deficits | VPA-induced Rat Model | Ameliorated deficits in social interaction and anxiety; improved synaptic plasticity. | nih.gov |

| Neural Pathway Modulation | Adult Rat Astrocytes | Acted as a biased agonist, duplicating oxytocin's inhibitory effects on Ca²+ signals. | nih.gov |

| Gastric Ulcer Regulation | Stress-induced Rat Model | Blocked the protective effects of central oxytocin on gastric mucosa. | nih.gov |

Cardiovascular and Renal System Studies in Animal Models (e.g., Sheep)

The cardiovascular safety of Atosiban has been a subject of preclinical investigation, particularly in models relevant to its clinical use. A key study was conducted in chronically catheterized, late-gestation pregnant sheep to determine the compound's effects on both the maternal and fetal cardiovascular systems. researchgate.net During a two-hour infusion of Atosiban, no significant changes were observed in maternal cardiovascular parameters, including blood pressure, heart rate, or uterine blood flow. researchgate.net Similarly, fetal blood pressure and arterial blood gases remained stable throughout the infusion. researchgate.net This study concluded that Atosiban does not significantly impact maternal or fetal cardiovascular function in this animal model. researchgate.net

In other animal models, such as near-term pregnant rats, Atosiban was found to preferentially relax uterine arteries, suggesting a potential vasodilation effect within the uterine circulation. frontiersin.org While extensive data exists for its cardiovascular profile, specific preclinical studies focusing solely on the direct effects of Atosiban on renal function in animal models are less prominent in the reviewed literature. However, research in male rats has shown that chronic Atosiban treatment can lead to a rise in circulating copeptin, a marker for vasopressin release, which could indicate a potential influence on water-electrolyte balance regulated by the kidneys. nih.gov

| Animal Model | System Studied | Key Finding with Atosiban | Reference |

| Pregnant Sheep | Cardiovascular | No significant effect on maternal or fetal cardiovascular parameters (blood pressure, heart rate). | researchgate.net |

| Pregnant Rats | Cardiovascular | Preferentially relaxed uterine arteries. | frontiersin.org |

| Male Rats | Neuroendocrine/Renal-related | Increased plasma copeptin, suggesting a potential influence on water-electrolyte balance. | nih.gov |

Atosiban as a Research Probe for Oxytocin/Vasopressin System Delineation

Atosiban's distinct pharmacological profile makes it an essential probe for differentiating the functions of the closely related oxytocin and vasopressin systems. It is widely recognized as a combined oxytocin/vasopressin V1a receptor antagonist. nih.govcenterwatch.com However, its binding affinity is not equal for both receptors; studies have shown that Atosiban possesses a significantly higher affinity for the human vasopressin V1a receptor compared to the oxytocin receptor. frontiersin.orgresearchgate.net This differential affinity allows researchers to investigate the specific contributions of each receptor system to a given physiological process. nih.gov For example, by observing the effects of Atosiban, researchers can infer whether a biological response is mediated primarily by oxytocin receptors, vasopressin V1a receptors, or a combination of both. researchgate.net

The compound's characterization as a biased agonist at the oxytocin receptor further enhances its utility as a research tool. nih.gov It acts as a competitive antagonist of the Gq protein-coupled signaling pathway, which is typically associated with uterine contractions, while simultaneously acting as an agonist of the Gi protein-coupled pathway. nih.govmdpi.com This unique property enables the specific dissection of the downstream consequences of activating different intracellular signaling cascades from a single receptor type. nih.govresearchgate.net

Development of Labeled Atosiban Analogues for Receptor Mapping Research

To understand the precise physiological roles of neuropeptides like oxytocin and vasopressin, it is crucial to map the distribution of their receptors in various tissues. nih.gov This is often accomplished using labeled ligands, such as radiolabeled or fluorescent analogues, which can bind to the receptors and be visualized. While numerous studies use Atosiban to functionally block receptors, the development of specifically labeled Atosiban analogues for direct imaging is a key research goal.

The general strategy involves attaching a fluorescent molecule (a fluorophore) or a radioactive isotope to the antagonist compound without compromising its binding affinity and selectivity. In a related development, researchers have successfully designed and synthesized fluorescent analogues of a selective vasopressin V1b receptor agonist. nih.gov These novel fluorescent peptides were shown to have a high affinity for the V1b receptor and could specifically label the plasma membrane of cells expressing either the human V1b or oxytocin receptor. nih.gov The success of this approach demonstrates the feasibility and importance of creating similar labeled tools based on antagonists like Atosiban to facilitate high-resolution receptor mapping in native tissues and advance our understanding of the oxytocin/vasopressin systems. nih.gov

Utility in Studying Receptor Distribution and Dynamics in Tissues and Cells

Atosiban is a valuable tool for investigating the cellular dynamics and distribution of oxytocin receptors (OTRs). Its "biased agonist" properties are particularly useful for studying how the receptor behaves after ligand binding. researchgate.net For instance, studies using cells transfected with human OTRs have shown that exposure to Atosiban does not cause significant receptor internalization, a process where receptors are removed from the cell surface after activation. nih.govresearchgate.net This is in contrast to activation by oxytocin itself, which leads to the clustering of receptors into endocytotic vesicles. researchgate.net

Furthermore, Atosiban treatment resulted in only a modest decrease (around 20%) in the number of high-affinity OTRs on the cell membrane and did not desensitize the Gq-mediated pathway to subsequent oxytocin stimulation. nih.govresearchgate.net These findings are critical for understanding the molecular mechanisms of receptor regulation and signaling. By using Atosiban, researchers can selectively block certain receptor functions while observing the impact on receptor trafficking and signaling fidelity, providing detailed insights into the complex dynamics of G-protein-coupled receptors in cells. researchgate.net

Analytical Characterization and Quality Control in Research

Chromatographic Techniques for Purity and Identity Assessment

Chromatography is the cornerstone for assessing the purity and identity of Atosiban, allowing for the separation of the main compound from process-related impurities, degradation products, and diastereomers.

High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., Reversed-Phase HPLC, Preparative HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the most widely used technique for the analysis of Atosiban. RP-HPLC separates molecules based on their hydrophobicity, making it ideal for peptides. Various methods have been developed for the estimation and purity determination of Atosiban in pharmaceutical formulations. researchgate.netsemanticscholar.org

A common approach involves using a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile. researchgate.netnih.gov For instance, one validated RP-HPLC method for Atosiban acetate (B1210297) utilizes a Zorbax C18 column with a mobile phase of phosphate buffer (pH 7.4) and acetonitrile (80:20 v/v) at a flow rate of 1.2 ml/min, with UV detection at 254 nm. researchgate.net Another method employs an XTerra MS C18 column with a gradient program using a mobile phase of 0.03 M Potassium Dihydrogen Orthophosphate (pH adjusted to 3.20) and acetonitrile, with detection at 220 nm. semanticscholar.org

A novel HPLC method designed to separate Atosiban from five of its related substances uses an Inertsil ODS-2 column with a gradient elution. nih.govresearchgate.net The mobile phase consists of two eluents: mobile phase-A is a mixture of water (pH adjusted to 3.2 with trifluoroacetic acid), acetonitrile, and methanol (77:14:9, v/v/v), and mobile phase-B is a mix of acetonitrile and methanol (65:35, v/v). nih.govresearchgate.net This method demonstrates good specificity and reproducibility for routine quality control analysis. nih.gov

Table 1: Examples of Reported HPLC Conditions for Atosiban Analysis

| Parameter | Method 1 semanticscholar.org | Method 2 nih.govresearchgate.net |

|---|---|---|

| Column | XTerra MS C18 (250 x 4.6 mm, 5 µm) | Inertsil ODS-2 |

| Mobile Phase A | 0.03 M KH2PO4 (pH 3.2) | Water (pH 3.2 with TFA)-ACN-MeOH (77:14:9) |

| Mobile Phase B | Acetonitrile | Acetonitrile-Methanol (65:35) |

| Elution | Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 220 nm | UV at 220 nm |

| Column Temp. | Ambient | 35 °C |

Beyond analytical purposes, preparative RP-HPLC is crucial for the purification of Atosiban after its synthesis. The process typically involves using C18 or C8 columns to isolate the desired peptide from byproducts, achieving high purity (e.g., >99%) before salt exchange and lyophilization. google.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and much faster analysis times. When coupled with mass spectrometry (MS), UPLC-MS becomes a powerful tool for both quantification and structural identification of Atosiban and its impurities. nifdc.org.cnnifdc.org.cn

A UPLC-Q Orbitrap MS method has been successfully used to identify impurities in Atosiban acetate injections. nifdc.org.cnnifdc.org.cn This technique combines the high separation efficiency of UPLC with the high-resolution mass accuracy of an Orbitrap mass spectrometer, enabling the effective identification of various impurities such as deletion, insertion, modification, and misconnected peptides. nifdc.org.cn

Table 2: UPLC-MS Conditions for Atosiban Impurity Identification nifdc.org.cnnifdc.org.cn

| Parameter | Condition |

|---|---|

| Column | BEH300 C18 (150 mm×2.1 mm, 1.7 μm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.2 mL/min |

| Ion Source | Electrospray Ionization (ESI), Positive Ion Mode |

| Scan Mode | Full MS/dd-MS2 |

The speed of UPLC-MS also lends itself to high-throughput analysis, which is essential in pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Atosiban in plasma demonstrates the capability for rapid sample analysis. nih.gov Such methods, often employing simple protein precipitation for sample preparation, are crucial for supporting preclinical and clinical research. rsc.org

Role of Trifluoroacetic Acid as an Ion-Pairing Reagent in Peptide Chromatography

Trifluoroacetic acid (TFA) is the most common ion-pairing agent used in RP-HPLC for the separation of peptides, including Atosiban. nih.govacs.org Its role is multifaceted and critical for achieving sharp, symmetrical peaks and reproducible retention times. researchgate.net

Peptides contain basic amino acid residues (like Ornithine in Atosiban) that are positively charged at acidic pH. These positive charges can interact with residual free silanol groups on the silica-based stationary phase, leading to peak tailing and poor resolution. TFA serves several key functions to counteract this:

Ion Pairing : The trifluoroacetate (B77799) anion (TFA⁻) forms an ion pair with the positively charged sites on the peptide. This neutralizes the charge, reduces undesirable ionic interactions with the column, and results in better peak shape. researchgate.net

Increased Hydrophobicity : The formation of the ion pair effectively increases the hydrophobicity of the peptide, leading to stronger retention on the reversed-phase column. researchgate.net The hydrophobicity of the ion-pairing reagent itself can influence selectivity; longer-chain perfluorinated acids like pentafluoropropionic acid (PFPA) and heptafluorobutyric acid (HFBA) can increase retention times compared to TFA. nih.govnih.gov

pH Control : As a strong acid, TFA helps maintain a low pH (typically 2-3) in the mobile phase, which ensures consistent ionization states for both the peptide and the stationary phase. quora.com

While essential for good chromatography, TFA can cause signal suppression in electrospray ionization mass spectrometry (ESI-MS) because it forms strong ion pairs that are difficult to break in the gas phase. ntu.edu.tw However, at the low concentrations typically used (0.05-0.1%), it remains a suitable and widely used additive for LC-MS applications involving peptides. quora.comresearchgate.net

Capillary Electrophoresis (CE) and CE-MS Applications for Peptide Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. It offers a separation mechanism that is orthogonal to RP-HPLC, making it a complementary technique for purity assessment. Research has shown that for the peptide drug Atosiban and its nine diastereomers, separation methods like Hydrophilic Interaction Chromatography (HILIC) and free solution capillary electrophoresis provide results that are complementary to those from RP-HPLC. researchgate.net

While specific CE methods for Atosiban are not extensively detailed in recent literature, methods developed for the closely related peptide oxytocin (B344502) can serve as a model. A CE method for separating oxytocin from its deamidation products utilized a background electrolyte of 50 mM phosphate buffer (pH 6.0) with additives like sulfobutyl ether β-cyclodextrin and methanol to achieve separation of the structurally similar species. nih.gov Such an approach could be adapted for the analysis of Atosiban and its related impurities. Coupling CE with mass spectrometry (CE-MS) further enhances its utility by providing molecular weight information and structural data on the separated components, making it a powerful tool for identity confirmation and impurity characterization.

Spectroscopic and Spectrometric Characterization of Atosiban (free acid) Trifluoroacetate

Spectroscopic techniques are indispensable for the definitive structural elucidation of Atosiban, confirming its primary sequence, covalent structure, and three-dimensional conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the unambiguous structural elucidation of organic molecules, including complex peptides like Atosiban. researchgate.netscielo.br It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within the molecule.

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for structural confirmation.

¹H NMR : The proton NMR spectrum gives information on the number and types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR : The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. scielo.brnih.gov

In the context of peptide synthesis, NMR is used to confirm the structure of key intermediates and to detect the presence of byproducts or racemization. nih.gov For the final Atosiban compound, a complete NMR analysis, similar to what has been performed for oxytocin, would be required for full structural verification. researchgate.net Furthermore, given that the compound is a trifluoroacetate salt, ¹⁹F NMR could also be used to characterize the counter-ion and its interaction with the peptide. acs.org

Mass Spectrometry (MS) Techniques (e.g., MALDI-TOF, ESI-MS, FAB-MS) for Molecular Mass and Sequence Verification

Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides like Atosiban, providing precise data on molecular mass and confirming the amino acid sequence. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. ESI-MS is often coupled with liquid chromatography (LC-MS/MS) for the analysis of complex mixtures, allowing for the separation and subsequent identification of the parent compound and its impurities. researchgate.netnih.gov

Fast Atom Bombardment-Tandem Mass Spectrometry (FAB-MS-MS) has also been utilized to characterize the structure of Atosiban and its synthesis-related impurities. researchgate.net These techniques provide detailed fragmentation patterns, which are used to verify the peptide's sequence. For instance, Ultra-High Performance Liquid Chromatography coupled with Quadrupole Tandem Orbitrap Mass Spectrometry (UPLC-Q Orbitrap MS) offers high-resolution analysis, enabling the effective identification of impurity structures in Atosiban acetate injections. nifdc.org.cn The combination of chromatographic separation with mass spectrometric detection provides a powerful method for both qualitative and quantitative analysis in research and quality control settings. nih.gov

Table 1: Mass Spectrometry Techniques for Atosiban Analysis

| Technique | Application | Reference |

|---|---|---|

| ESI-MS | Direct injection for molecular weight verification. peptide.com | peptide.com |

| LC-MS/MS | Quantitative determination in plasma; impurity structure characterization. nih.govnih.gov | nih.govnih.gov |

| MALDI-MS | Verification of molecular weight. peptide.com | peptide.com |

| FAB-MS-MS | Characterization of Atosiban structure and related impurities. researchgate.net | researchgate.net |

| UPLC-Q Orbitrap MS | High-resolution identification of impurity structures. nifdc.org.cn | nifdc.org.cn |

Impurity Profiling and Degradation Product Analysis

The quality and safety of peptide-based active pharmaceutical ingredients (APIs) are heavily dependent on the control of impurities. Impurity profiling is a critical aspect of the development and manufacturing process for Atosiban.

Identification of Synthesis-Related Impurities (e.g., Deletion Peptides, Insertion Peptides, Diastereomers, Oligomers, Side-Chain Protected Adducts, Residual Solvents)

The solid-phase peptide synthesis (SPPS) process, while efficient, can lead to the formation of various impurities. nih.gov For Atosiban, these can include:

Deletion and Insertion Peptides : These arise from incomplete coupling reactions or the unintended double addition of an amino acid, respectively. nih.govmolecularcloud.orgdlrcgroup.com Studies on Atosiban injections have identified both deletion and insertion sequences as common impurities. nifdc.org.cn

Diastereomers : Racemization of amino acid residues can occur during the synthesis, leading to the formation of diastereomeric impurities with potentially different biological activities. nih.govcreative-peptides.com

Oligomers : Peptide aggregation can form dimers and higher-order oligomers, which are considered significant impurities. nih.govmolecularcloud.org

Side-Chain Protected Adducts : Incomplete removal of protecting groups from amino acid side chains results in adducts that need to be monitored and controlled. nih.govmolecularcloud.org

Other Modifications : Impurities from misconnections, modifications of the peptide structure, and by-products from reagents are also observed. nifdc.org.cn Specific examples identified in Atosiban include the Atosiban 1-8 Lactam Impurity. veeprho.comsynzeal.com

Table 2: Common Synthesis-Related Impurities in Atosiban

| Impurity Type | Cause during Synthesis | Consequence |

|---|---|---|

| Deletion Peptides | Inefficient Fmoc-deprotection or incomplete coupling. nih.govmolecularcloud.org | Truncated peptide sequence. biopharmaspec.com |

| Insertion Peptides | Excess amino acid reagents not fully washed away. nih.govmolecularcloud.org | Extended peptide sequence. biopharmaspec.com |

| Diastereomers | Racemization of amino acid chiral centers. nih.govcreative-peptides.com | Altered 3D structure and biological activity. |

| Oligomers/Aggregates | Intermolecular interactions (covalent or non-covalent). molecularcloud.org | Increased molecular weight impurities. creative-peptides.com |

| Protected Adducts | Incomplete removal of side-chain protecting groups. nih.govmolecularcloud.org | Modified peptide with residual protecting groups. |

Characterization of Degradation Products (e.g., Oxidative Degradation, Deamidation)

Atosiban, like other peptides, is susceptible to chemical degradation during storage and handling. researchgate.net Forced degradation studies are performed under various stress conditions (e.g., pH, temperature, oxidation) to identify potential degradation products and pathways. researchgate.net

Oxidative Degradation : Amino acids with sulfur-containing side chains, such as the Mpa and Cys residues forming the disulfide bridge in Atosiban, are particularly prone to oxidation. nih.govcreative-peptides.com This can lead to the formation of sulfoxides or trisulfide impurities. google.comomizzur.com

Deamidation : The asparagine (Asn) residue in the Atosiban sequence contains a side-chain amide group that can undergo hydrolysis to form aspartic acid or isoaspartic acid, resulting in a mass increase of 1 Da. creative-peptides.com This is a common degradation pathway for peptides containing Asn or glutamine. nih.gov Other degradation pathways include the cleavage of amide bonds through thermal stress. researchgate.net

Quantification of Residual Counterions (e.g., Trifluoroacetate content)

Trifluoroacetic acid (TFA) is widely used in the final cleavage step of SPPS and during reversed-phase HPLC purification. pepdd.comthermofisher.com Consequently, the final lyophilized peptide product is often a trifluoroacetate salt. Since residual TFA can be toxic and affects the net peptide content, its quantification is crucial. pepdd.comnih.gov The presence of residual TFA can reduce the actual peptide content by 5% to 25%. pepdd.com

Ion chromatography (IC) is a sensitive and automatable method for determining the concentration of residual trifluoroacetate. thermofisher.comlcms.cz Methods using high-capacity anion-exchange columns can effectively separate trace TFA from other anions present in the sample matrix, with detection limits reported to be below 90-100 ng/mL. nih.govlcms.cz Other techniques for TFA analysis include gas chromatography (GC), GC-MS, and reversed-phase HPLC. pepdd.comthermofisher.com

Method Development for Impurity Quantification and Detection Limits

Robust analytical methods are essential for the quality control of Atosiban, ensuring the accurate quantification of the main peptide and its related impurities. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose. nih.gov

A novel HPLC method has been developed for the analysis of Atosiban and five of its related substances. researchgate.netnih.gov The validation of such methods includes assessing parameters like precision, specificity, and accuracy. For the five identified impurities, the linear regression equation showed a coefficient of determination (R-squared) greater than 0.9993. researchgate.netnih.gov The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of the method. For certain peptide impurities, LODs can range from 0.03 mcg/mL to 0.2 mcg/mL, with LOQs from 0.09 mcg/mL to 0.6 mcg/mL. researchgate.net

Use of Atosiban Impurity Standards for Analytical Method Development

The availability of well-characterized impurity reference standards is fundamental for the development and validation of analytical methods. synzeal.comaxios-research.com These standards are used in various stages of pharmaceutical research and quality control, including:

Method Validation : To confirm the specificity, linearity, accuracy, and precision of the analytical method for each specific impurity. synzeal.comaxios-research.com

Quality Control (QC) : As controls in routine analysis to ensure the manufacturing process is consistent and the final product meets the required quality specifications. synzeal.com

Stability Studies : To monitor the formation of degradation products over time under different storage conditions. synzeal.comaxios-research.com

Companies provide certified reference standards for various known Atosiban impurities, which are supplied with a comprehensive Certificate of Analysis (COA) to support regulatory filings. synzeal.comaxios-research.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Atosiban |

| This compound |

| Atosiban acetate |

| (Orn(Ac)⁸)-Atosiban |

| Atosiban 1-8 Lactam Impurity |

| Trifluoroacetic acid |

| Aspartic acid |

| Isoaspartic acid |

| Glutamic acid |

| Asparagine |

| Glutamine |

| Mpa(S=O)-D-Try(Et)Ile-Thr-Asn-Cys]-Pro-Orn-Gly-NH2 |

| c[Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys(S=O)]-Pro-Orn-Gly-NN2 |

| c[Mpa-D-Tyr(Et)-Ile-Thr-D-Asn-Cys]-Pro-Orn-Gly-NH2 |

| c[Mpa-D-Tyr(Et)-Ile-Thr-Asp-Cys]-Pro-Orn-Gly-NH2 |

In-Process Analytical Controls (e.g., Kaiser Test, Ellman Test)